molecular formula C29H29NO2 B11514563 N-(2,2-diphenylethyl)-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide

N-(2,2-diphenylethyl)-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide

Cat. No.: B11514563
M. Wt: 423.5 g/mol
InChI Key: FSXXGXBLWAELQV-UHFFFAOYSA-N
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Description

N-(2,2-diphenylethyl)-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core, a diphenylethyl group, and a hydroxycyclohexyl ethynyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-diphenylethyl)-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide typically involves multiple steps:

    Formation of the Diphenylethyl Intermediate: This step involves the reaction of benzyl chloride with benzene in the presence of a Lewis acid catalyst to form 2,2-diphenylethyl chloride.

    Cyclohexyl Ethynyl Intermediate: The next step involves the reaction of cyclohexanone with ethynyl magnesium bromide to form 1-hydroxycyclohexyl ethynyl.

    Coupling Reaction: The final step involves the coupling of the diphenylethyl intermediate with the cyclohexyl ethynyl intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-diphenylethyl)-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide.

    Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2,2-diphenylethyl)-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals due to its potential biological activity.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as liquid crystals or organic semiconductors.

    Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of N-(2,2-diphenylethyl)-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,2-diphenylethyl)benzamide
  • N-(2,2-diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

Uniqueness

N-(2,2-diphenylethyl)-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide is unique due to the presence of the hydroxycyclohexyl ethynyl moiety, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C29H29NO2

Molecular Weight

423.5 g/mol

IUPAC Name

N-(2,2-diphenylethyl)-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide

InChI

InChI=1S/C29H29NO2/c31-28(26-16-14-23(15-17-26)18-21-29(32)19-8-3-9-20-29)30-22-27(24-10-4-1-5-11-24)25-12-6-2-7-13-25/h1-2,4-7,10-17,27,32H,3,8-9,19-20,22H2,(H,30,31)

InChI Key

FSXXGXBLWAELQV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)NCC(C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

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